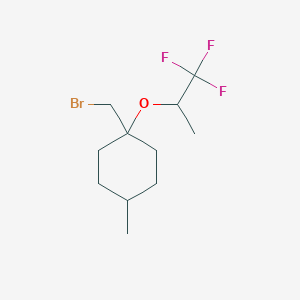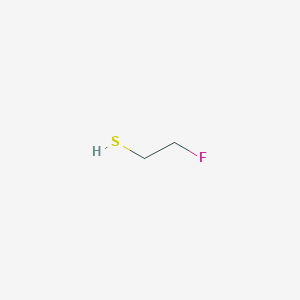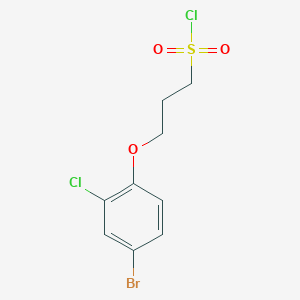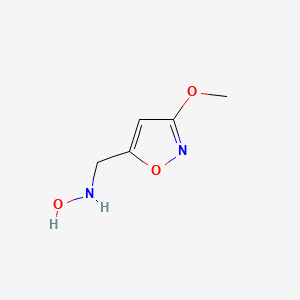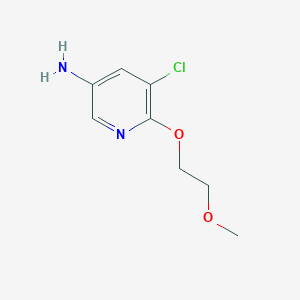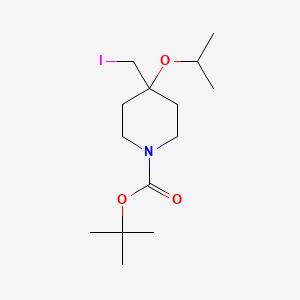![molecular formula C9H14O3 B13621602 rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13621602.png)
rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate: is a bicyclic compound with a unique structure that includes a methoxy group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bicyclic precursor.
Methoxylation: Introduction of the methoxy group is achieved through a nucleophilic substitution reaction.
Esterification: The carboxylate ester is formed via esterification, often using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the methoxy position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology:
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The methoxy group and carboxylate ester play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The bicyclic structure provides rigidity, influencing its interaction with enzymes and other biological molecules.
Comparison with Similar Compounds
- rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate
- rac-methyl (1R,4R,5R)-4-azidobicyclo[3.1.0]hexane-1-carboxylate
- rac-methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate
Uniqueness: rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate is unique due to the presence of the methoxy group, which imparts distinct reactivity and potential applications compared to its analogs. The methoxy group can participate in various chemical reactions, making this compound versatile in synthetic chemistry.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-11-7-3-4-9(5-6(7)9)8(10)12-2/h6-7H,3-5H2,1-2H3/t6-,7+,9+/m0/s1 |
InChI Key |
UWVPQAOXTHCCCX-LKEWCRSYSA-N |
Isomeric SMILES |
CO[C@@H]1CC[C@@]2([C@H]1C2)C(=O)OC |
Canonical SMILES |
COC1CCC2(C1C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


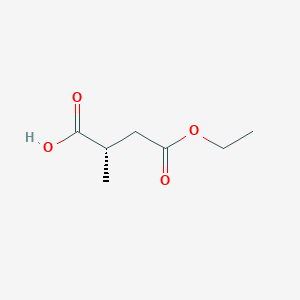
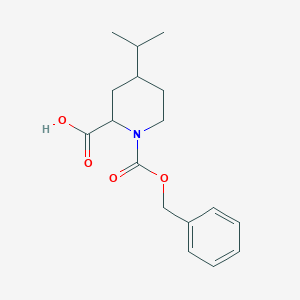
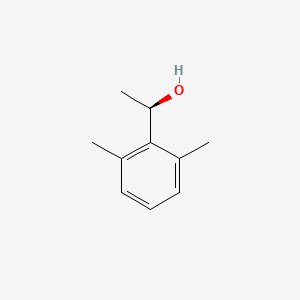
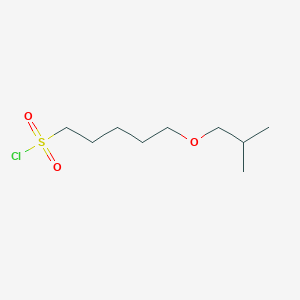
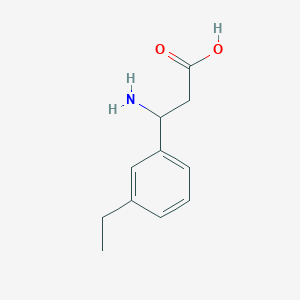
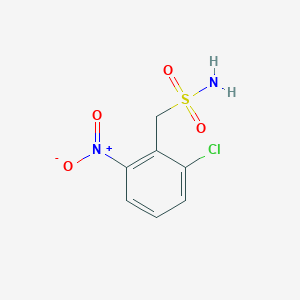
![2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B13621548.png)

